A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Genisteine
CAS No.: 446-95-7
VCID: VC21337919
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.

Description |
Genisteine, also known as genistein, is a naturally occurring compound belonging to the isoflavone family. It is primarily found in legumes, such as soybeans, fava beans, and lupin, and is known for its diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular protective effects . Genisteine was first isolated from the dyer's broom, Genista tinctoria, in 1899, and its structure was established in 1926 . Anti-Inflammatory EffectsGenisteine has been shown to exhibit significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types . For example, studies have demonstrated that genisteine can reduce TNF-α and IL-6 levels in cell cultures treated with genisteine at concentrations between 5 and 50 μM . Additionally, genisteine enhances the expression of anti-inflammatory mediators like IL-10 . Anticancer EffectsGenisteine has been investigated for its potential anticancer properties. It inhibits protein-tyrosine kinase and topoisomerase-II activities, which are crucial for cell proliferation and DNA replication . Clinical trials have explored its safety and efficacy in combination with other chemotherapeutic agents, though more research is needed to fully understand its clinical potential . In Vitro and In Vivo StudiesClinical Trials
Natural Sources and Dietary IntakeGenisteine is primarily found in soy products, such as tofu and soybeans, as well as in other legumes like fava beans and lupin . It is also present in certain medicinal plants and coffee . The consumption of these foods can contribute to higher genisteine intake, which may have beneficial health effects. |
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CAS No. | 446-95-7 |
Product Name | Genisteine |
Molecular Formula | C15H26N2 |
Molecular Weight | 234.38 g/mol |
IUPAC Name | (1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
Standard InChI | InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 |
Standard InChIKey | SLRCCWJSBJZJBV-AJNGGQMLSA-N |
Isomeric SMILES | C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 |
SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Synonyms | alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
PubChem Compound | 168213 |
Last Modified | Feb 18 2024 |
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